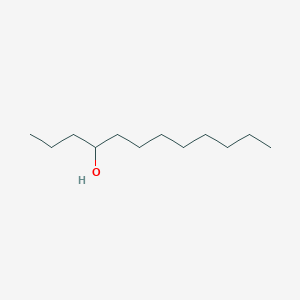

4-十二烷醇

描述

4-Dodecanol is a long-chain alcohol that is widely used in various scientific research applications. It is a colorless, odorless, and viscous liquid that is soluble in water and organic solvents. This alcohol is commonly used as a surfactant, emulsifier, and wetting agent in different industries. In

科学研究应用

安全和危害

4-Dodecanol can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is very toxic to aquatic life and may cause long-lasting harmful effects to aquatic life . Vapors are heavier than air and may spread along floors. It forms explosive mixtures with air on intense heating .

作用机制

Target of Action

4-Dodecanol, also known as Dodecan-4-ol, is a saturated 12-carbon fatty alcohol . It primarily targets the SDS hydrolase SdsA1 in Pseudomonas aeruginosa and Fatty-acid amide hydrolase 1 in humans . These enzymes play crucial roles in lipid metabolism and signaling.

Mode of Action

The interaction of 4-Dodecanol with its targets results in changes in the metabolic processes of the organism. For instance, it has been found to exhibit potent larvicidal activity against Culex pipiens pallens, a species of mosquito . The mode of action is related to its ability to lower water surface tension .

Biochemical Pathways

4-Dodecanol affects various biochemical pathways. In a study involving Escherichia coli, it was found that the compound plays a role in the production of 1-dodecanol from glucose . This suggests that 4-Dodecanol may influence carbohydrate metabolism and fatty acid synthesis pathways.

Pharmacokinetics

It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 4-Dodecanol’s action are diverse. For instance, it has been found to exhibit antifungal activity, with its mechanism of action primarily due to its surfactant property . This suggests that 4-Dodecanol can disrupt the native membrane-associated function of integral proteins, leading to cell death .

Action Environment

The action, efficacy, and stability of 4-Dodecanol can be influenced by various environmental factors. For instance, the presence of other compounds, such as anethole, can enhance the fungicidal activity of 4-Dodecanol . Additionally, factors such as pH, temperature, and the presence of other organisms can also affect the action of 4-Dodecanol.

生化分析

Biochemical Properties

. It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it is involved in the sulfation reaction to produce sodium dodecyl sulfate (SDS), a widely used surfactant .

Cellular Effects

4-Dodecanol has been found to influence various types of cells and cellular processes. For instance, it has been reported to affect the fatty acid composition and cellular immunity of certain insects . It also has a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 4-Dodecanol exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it is involved in the production of sodium dodecyl sulfate (SDS) through a sulfation reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Dodecanol can change over time. It has been observed that the antifungal activity of 4-Dodecanol disappears as incubation time passes

Metabolic Pathways

4-Dodecanol is involved in various metabolic pathways. It can be obtained from palm oil or coconut oil fatty acids and methyl esters by hydrogenation . It is also a precursor to dodecanal, an important fragrance, and 1-bromododecane, an alkylating agent for improving the lipophilicity of organic molecules .

属性

IUPAC Name |

dodecan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-3-5-6-7-8-9-11-12(13)10-4-2/h12-13H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSIAHIBHSEKPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201030175 | |

| Record name | Dodecan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201030175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10203-32-4 | |

| Record name | 4-Dodecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10203-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecan-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010203324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dodecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201030175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

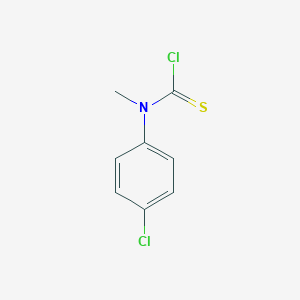

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

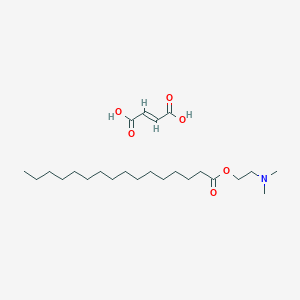

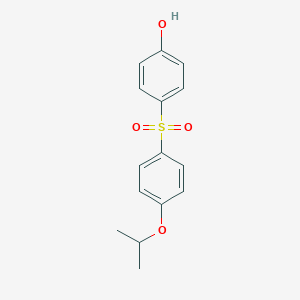

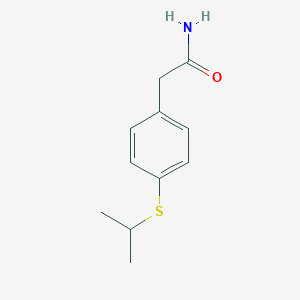

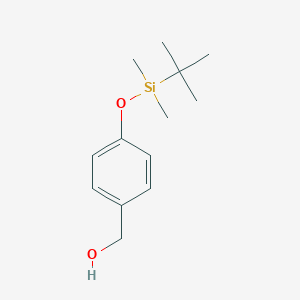

Feasible Synthetic Routes

Q1: How does 4-Dodecanol contribute to the selective separation of cesium from high-level liquid waste?

A: 4-Dodecanol acts as a molecule modifier in conjunction with calix[4]arene, forming a selective adsorbent for cesium ions. [, ] This adsorbent, often immobilized on a macroporous silica support, exhibits a strong affinity for cesium, facilitating its separation from high-level liquid waste generated during nuclear processes. The presence of 4-Dodecanol enhances the adsorption properties and selectivity of the material for cesium.

Q2: What are the implications of 4-Dodecanol's radiolytic degradation products in nuclear waste treatment?

A: The radiolysis of 4-Dodecanol in the PUREX process generates various byproducts that pose challenges for nuclear waste treatment. [, ] These degradation products, including alcohols and nitro compounds, can interfere with the extraction efficiency and selectivity of the process. Furthermore, their presence necessitates additional separation and purification steps to manage the chemical complexity of the nuclear waste. Understanding the formation and behavior of these radiolysis products is crucial for developing effective waste treatment strategies and ensuring the safe and efficient operation of nuclear facilities.

Q3: Can 4-Dodecanol be identified using Gas Chromatography-Mass Spectrometry (GC-MS)?

A: Yes, 4-Dodecanol is detectable and identifiable via GC-MS. This technique is valuable for analyzing complex mixtures, such as those found in radiolyzed PUREX solvent or natural product extracts. [, ] The distinct fragmentation pattern of 4-Dodecanol during mass spectrometry, combined with its characteristic retention time in gas chromatography, allows for its identification and quantification even in the presence of other compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。